

Elucidating the Chemical Identity of C9H8BrF3: A Guide to its Isomeric Landscape

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Compound of Interest

Compound Name:	1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Cat. No.:	B1272926

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A comprehensive understanding of a chemical entity begins with its precise identification. The molecular formula C9H8BrF3 represents a multitude of distinct chemical structures known as isomers. Each isomer possesses a unique arrangement of atoms and, consequently, a specific IUPAC (International Union of Pure and Applied Chemistry) name. Therefore, a single IUPAC name cannot be assigned to the formula C9H8BrF3. This guide will delve into the concept of isomerism as it pertains to this formula and provide examples of potential structures and their corresponding IUPAC names.

The molecular formula C9H8BrF3 indicates the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, and three fluorine atoms. The degree of unsaturation calculated for this formula suggests the presence of a benzene ring and additional structural features, leading to a wide array of possible isomers. The specific placement of the bromine atom and the trifluoromethyl group (-CF3) on the carbon skeleton gives rise to these different compounds.

For instance, the core structure could be based on an indane or indene ring, which are common motifs in medicinal chemistry.[\[1\]](#)[\[2\]](#) The C9H8 portion of the molecular formula is identical to the formula of indene.[\[2\]](#)

Examples of Possible Isomers and Their IUPAC Names

To illustrate the structural diversity of C9H8BrF3, consider the following potential isomers:

- Substituted Indanes: The saturated five-membered ring of an indane scaffold allows for numerous positional isomers.
 - 5-Bromo-1-(trifluoromethyl)indane
 - 6-Bromo-1-(trifluoromethyl)indane
 - 1-Bromo-5-(trifluoromethyl)indane
- Substituted Indenes: The presence of a double bond in the five-membered ring of indene provides additional possibilities for isomerism.
 - 6-Bromo-1-(trifluoromethyl)-1H-indene
 - 5-Bromo-2-(trifluoromethyl)-1H-indene
 - 3-Bromo-5-(trifluoromethyl)-1H-indene
- Other Aromatic Structures: Isomers can also be conceived from other aromatic hydrocarbon frameworks. For example, a propenylbenzene derivative:
 - (E)-1-Bromo-2-(trifluoromethyl)-4-(prop-1-en-1-yl)benzene
 - (Z)-2-Bromo-1-(trifluoromethyl)-4-(prop-2-en-1-yl)benzene

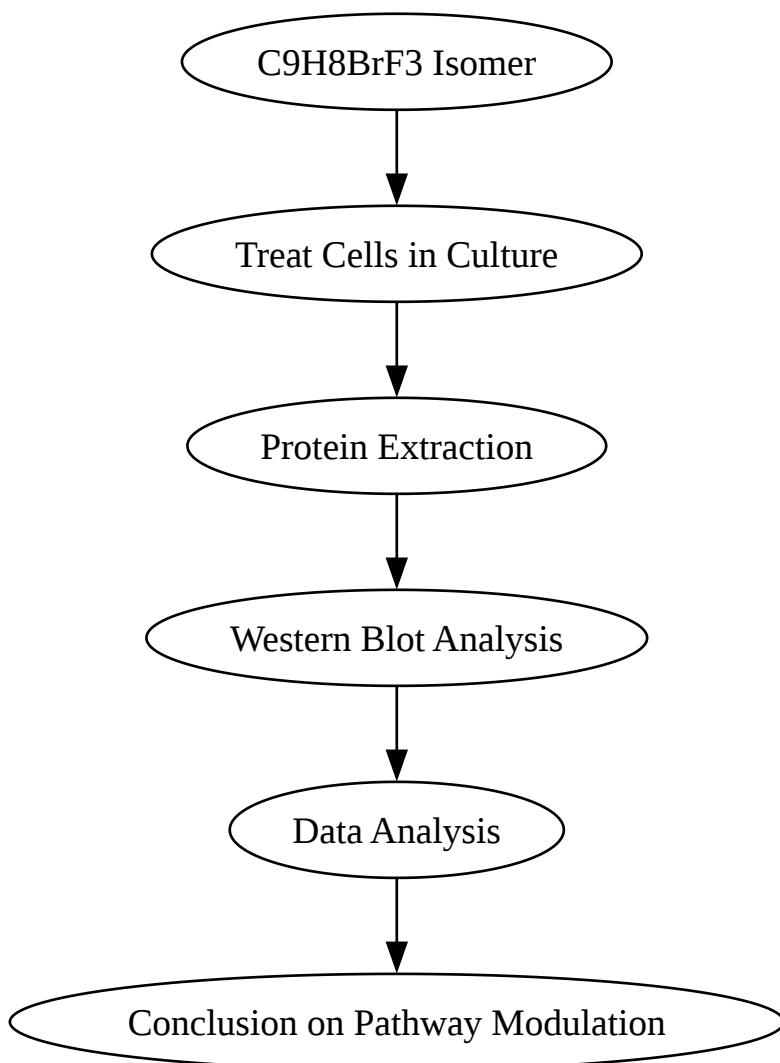
The Path Forward: A Prerequisite for an In-depth Technical Guide

The creation of a detailed technical guide, complete with quantitative data, experimental protocols, and signaling pathway diagrams as requested, is contingent upon the selection of a specific isomer of C9H8BrF3. Each isomer will have its own unique set of physical, chemical, and biological properties.

For a chosen isomer, a comprehensive whitepaper could include:

- Physicochemical Data: A table summarizing properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

- **Synthesis Protocols:** Detailed experimental procedures for the chemical synthesis of the specific isomer, including reagents, reaction conditions, and purification methods.
- **Biological Activity:** Information on any known pharmacological effects, mechanisms of action, and relevant bioassay data.
- **Signaling Pathways:** If the compound is biologically active, a diagram illustrating its interaction with cellular signaling pathways could be generated. For example, a hypothetical workflow for investigating a compound's effect on a kinase pathway is presented below.



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To proceed with the development of an in-depth technical guide, it is essential to first identify the specific isomer of C9H8BrF3 of interest. Please provide a chemical structure, a CAS

number, or a specific IUPAC name for the compound you wish to be the subject of the whitepaper.

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References

- 1. mdpi.com [mdpi.com]
- 2. Indene - Wikipedia [en.wikipedia.org]
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